GBR 12783

Dopamine Transporter Selectivity Profiling Monoamine Transporters

GBR 12783 is the definitive selective dopamine transporter (DAT) inhibitor for behavioral pharmacology. Its 18- to 300-fold selectivity over norepinephrine and serotonin transporters eliminates off-target confounds inherent to cocaine and non-selective ligands. A unique two-step kinetic binding mechanism (Ki* ≤5 nM) enables conformational studies inaccessible with standard DAT probes. Sustained DA uptake inhibition (>5 h at 10 mg/kg i.p.) supports extended microdialysis protocols without repeated dosing. Select GBR 12783 for cleaner dopaminergic pathway interrogation.

Molecular Formula C28H34Cl2N2O
Molecular Weight 485.5 g/mol
Cat. No. B10860778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGBR 12783
Molecular FormulaC28H34Cl2N2O
Molecular Weight485.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CC=CC4=CC=CC=C4.Cl.Cl
InChIInChI=1S/C28H32N2O.2ClH/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;;/h1-17,28H,18-24H2;2*1H/b13-10+;;
InChIKeyHJDXBLLTRMCYNC-JFXLULTRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GBR 12783 Procurement Guide: Potent, Selective Dopamine Uptake Inhibitor for Advanced Neuropharmacology Research


GBR 12783 is a high-affinity, selective inhibitor of the neuronal dopamine transporter (DAT), belonging to the aryl 1,4-dialk(en)ylpiperazine chemical class [1]. It demonstrates potent inhibition of [3H]dopamine uptake in rat striatal synaptosomes with an IC50 of 1.8 nM [2] and exhibits marked selectivity over norepinephrine (18- to 90-fold) and serotonin (85- to 300-fold) transporters [3]. Beyond its biochemical profile, GBR 12783 has been shown to increase hippocampal acetylcholine release in vivo and enhance cognitive performance in rodent behavioral models [4].

Why GBR 12783 Cannot Be Replaced by Other DAT Inhibitors Without Experimental Validation


Generic substitution among dopamine transporter inhibitors is scientifically untenable due to substantial divergence in binding mechanisms, selectivity windows, and in vivo behavioral profiles. GBR 12783 exhibits a unique two-step kinetic binding mechanism characterized by a time-dependent isomerization to a high-affinity state (Ki* ≤ 5 nM) that is not observed with structurally distinct DAT ligands such as cocaine [1]. Furthermore, its selectivity for DAT over norepinephrine and serotonin transporters (18- to 300-fold) substantially exceeds that of many commonly used alternatives, minimizing off-target monoaminergic modulation in experimental designs [2]. Behavioral studies confirm that GBR 12783 and cocaine produce distinct reward and motor effect profiles despite comparable DAT occupancy, underscoring that pharmacological equivalence cannot be assumed even among potent uptake inhibitors [3].

Quantitative Differentiation Evidence for GBR 12783 Versus Key Comparators


Superior DAT Binding Affinity and Selectivity Over Norepinephrine and Serotonin Transporters

GBR 12783 exhibits potent inhibition of [3H]dopamine uptake in rat striatal synaptosomes with an IC50 of 1.8 nM [1]. Critically, it demonstrates a wide selectivity window against off-target monoamine transporters: depending on species and experimental conditions, GBR 12783 is 18- to 90-fold less effective at inhibiting norepinephrine uptake and 85- to 300-fold less effective at inhibiting serotonin uptake [2]. This selectivity profile is further supported by its approximately 150-fold lower affinity for the cortical norepinephrine uptake system labeled with [3H]desipramine compared to the DAT complex labeled with [3H]GBR 12783 [3].

Dopamine Transporter Selectivity Profiling Monoamine Transporters Binding Affinity

Unique Time-Dependent, Two-Step Kinetic Binding Mechanism

Unlike classical competitive inhibitors, GBR 12783 demonstrates a time-dependent, two-step kinetic binding mechanism at the DAT. When preincubated with striatal synaptosomes, GBR 12783 exhibited an IC50 of 1.85 ± 0.1 nM for [3H]dopamine uptake inhibition. In contrast, when added only during the incubation phase without preincubation, the IC50 increased 13.5-fold to 25 ± 3.5 nM [1]. This effect is attributed to the slow isomerization of an initial transporter-inhibitor complex (TI) to a more stable, high-affinity complex (TI*) with an isomerization half-life (t1/2) of 20-270 seconds [1]. At 2.5 nM, GBR 12783 produced a mixed inhibition pattern, increasing KM and decreasing Vmax [1].

Kinetic Analysis Binding Mechanism Dopamine Transporter Dissociation Rate

Behavioral Differentiation: Divergent Reward and Locomotor Profiles Versus Cocaine

In a direct comparative study using the conditioned place preference (CPP) paradigm, GBR 12783 and cocaine produced distinct reward and locomotor profiles at equivalent doses. At 10 mg/kg (i.p.), both drugs induced comparable locomotor stimulation; however, the magnitude of CPP (a measure of drug reward) induced by cocaine was significantly greater than that induced by the same dose of GBR 12783 [1]. Notably, at the lowest dose tested (2.5 mg/kg i.p.), both drugs produced CPP without significantly altering locomotor activity, demonstrating that the rewarding effects can be dissociated from motor activation [1]. This contrasts with the profile of other DAT inhibitors like GBR 12909, which exhibit different dose-response relationships for motor and reward behaviors.

Conditioned Place Preference Locomotor Activity Reward Behavioral Pharmacology

Selective Cross-Sensitization Profile: GBR 12783 Fails to Exhibit Morphine Cross-Sensitization Unlike Cocaine

In a chronic pretreatment sensitization study, prior exposure to morphine (10 mg/kg for 15 days) sensitized rats to the rewarding effects of a low dose of cocaine (2.5 mg/kg) but failed to sensitize animals to the rewarding effects of GBR 12783 [1]. In contrast, prior exposure to GBR 12783 (10 mg/kg for 15 days) sensitized rats to the rewarding effects of low doses of both GBR 12783 and cocaine [1]. Furthermore, cocaine pretreatment (20 mg/kg for 15 days) was less efficient than GBR 12783 in sensitizing animals to the rewarding effects of both drugs [1].

Sensitization Cross-Sensitization Opioid Dopamine Transporter Addiction

Rapid Onset and Prolonged Duration of Action In Vivo

GBR 12783 demonstrates favorable in vivo pharmacokinetics for behavioral and neurochemical studies. In ex vivo experiments, the ID50 for striatal dopamine uptake inhibition was 8.1 mg/kg measured 30 minutes after intraperitoneal (i.p.) administration [1]. Following a dose of 10 mg/kg i.p., the inhibition of striatal DA uptake occurred rapidly (in less than 10 minutes) and was sustained for a prolonged duration, persisting for greater than 5 hours [1]. This contrasts with cocaine, which exhibits a significantly shorter half-life and duration of action in rodents (typically <60 minutes) [2].

Pharmacokinetics In Vivo Efficacy Duration of Action Ex Vivo Assay

Nonidentical DAT Binding Domain: Mechanistic Distinction from Cocaine

Radioligand binding and site-protection studies demonstrate that GBR 12783 and cocaine recognize nonidentical, albeit overlapping, binding domains on the dopamine transporter (DAT) [1]. Treatment of striatal membranes with the sulfhydryl-modifying reagent N-ethylmaleimide (NEM) produced a concentration-dependent reduction in the specific binding of [3H]GBR 12783 that was significantly more pronounced than the reduction observed for [3H]cocaine binding [1]. Furthermore, while both drugs could reciprocally protect against NEM-induced binding reduction, the differential sensitivity to sulfhydryl reagents indicates distinct interactions with key cysteine residues and the associated cation recognition site [2].

Binding Site Dopamine Transporter N-Ethylmaleimide Pharmacophore

Recommended Research and Industrial Applications for GBR 12783 Based on Differentiated Evidence


Dissecting Dopamine-Specific Contributions to Behavior Without Norepinephrine/Serotonin Confounds

GBR 12783 is the optimal choice for behavioral pharmacology studies requiring selective DAT inhibition without off-target modulation of norepinephrine or serotonin systems. Its 18- to 300-fold selectivity window over NET and SERT [1] minimizes confounding monoaminergic effects, enabling cleaner interpretation of dopamine's role in locomotion, reward, cognition, and sensorimotor gating. This selectivity is particularly valuable when comparing results to non-selective DAT ligands like cocaine, which exhibit significant NET and SERT affinity [2].

Long-Duration Microdialysis and Neurochemical Sampling Protocols

The prolonged duration of DA uptake inhibition (>5 hours after 10 mg/kg i.p.) [1] makes GBR 12783 ideally suited for extended microdialysis experiments and neurochemical sampling protocols that require sustained DAT blockade. This property eliminates the need for repeated dosing or continuous infusion systems, reducing experimental variability and animal handling stress. Researchers can confidently collect dialysate samples over extended time courses to assess prolonged DA dynamics and downstream neurochemical adaptations.

Studies Requiring DAT-Specific Reward Pathway Activation Without Full Cocaine-Like Reinforcing Efficacy

GBR 12783 enables the investigation of dopamine transporter-mediated reward mechanisms without the full magnitude of cocaine's reinforcing effects. At equivalent locomotor-stimulating doses (10 mg/kg i.p.), GBR 12783 produces a significantly lower conditioned place preference score than cocaine [1], allowing researchers to examine the relationship between DAT occupancy and reward valence without ceiling effects. Additionally, its failure to cross-sensitize with morphine [2] confirms that its rewarding effects are mechanistically restricted to DAT inhibition, making it a cleaner tool for studying pure dopaminergic reward pathways.

DAT Structure-Function and Pharmacophore Mapping Studies

The demonstration that GBR 12783 and cocaine recognize nonidentical, overlapping binding domains on DAT [1] positions GBR 12783 as a critical complementary probe for mapping the transporter's pharmacophore. Its heightened sensitivity to sulfhydryl-modifying reagents like N-ethylmaleimide [1] and its unique two-step kinetic binding mechanism [2] provide distinct structure-activity relationship (SAR) data points that are inaccessible with cocaine or cocaine analogs. This makes GBR 12783 invaluable for molecular pharmacology studies aimed at characterizing DAT's conformational dynamics and inhibitor binding pockets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for GBR 12783

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.